molecular formula C20H14N2O2S B2767606 (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile CAS No. 374599-61-8

(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile

Cat. No.: B2767606
CAS No.: 374599-61-8
M. Wt: 346.4
InChI Key: UOFHHIYVHRXIGX-PXNMLYILSA-N
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Description

(Z)-2-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile is a heterocyclic acrylonitrile derivative featuring a benzo[d][1,3]dioxole (piperonyl) group attached to a thiazole ring and an o-tolyl (2-methylphenyl) substituent. Its Z-configuration at the acrylonitrile double bond distinguishes it from E-isomers, which are more commonly reported in literature.

Properties

IUPAC Name

(Z)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2S/c1-13-4-2-3-5-14(13)8-16(10-21)20-22-17(11-25-20)15-6-7-18-19(9-15)24-12-23-18/h2-9,11H,12H2,1H3/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFHHIYVHRXIGX-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C(/C#N)\C2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile typically involves multi-step organic reactions. One common approach is the condensation of 2-aminothiazole with a benzo[d][1,3]dioxole derivative, followed by the introduction of the acrylonitrile group through a Knoevenagel condensation reaction. The reaction conditions often require the use of a base such as piperidine and solvents like ethanol or methanol under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Studies might focus on its interactions with biological targets such as enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its structural features might impart desirable characteristics like thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, inhibiting their activity or modulating their function. The pathways involved could include signal transduction cascades or metabolic processes, depending on the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of acrylonitrile derivatives with thiazole or benzothiazole cores. Below is a detailed comparison with key analogs:

Structural Analogues

(Z)-3-(Benzo[d]thiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (Compound 15) Structure: Replaces the benzo[d][1,3]dioxole group with a benzo[d]thiazole and substitutes o-tolyl with a 3,4,5-trimethoxyphenyl group. Activity: Exhibits potent anticancer activity against 94% of cancer cell lines in the NCI-60 panel, with GI50 values ranging from 0.021 to 12.2 μM .

(E)-2-(Benzo[d]thiazol-2-yl)-3-arylacrylonitriles

  • Structure : E-isomers with varied aryl substituents (e.g., 4-fluorophenyl, 4-nitrophenyl).
  • Activity : Demonstrated acetylcholinesterase (AChE) inhibition (IC50 values: 1.2–8.7 μM ) and antifungal properties against Candida albicans .
  • Key Difference : The E-configuration may reduce steric hindrance, favoring planar conformations for enzyme interaction, unlike the Z-isomer’s geometry .

(Z)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile (Compound 27)

  • Structure : Retains the benzo[d][1,3]dioxole group but substitutes o-tolyl with a nitro-phenyl group.
  • Synthesis : Prepared via base-catalyzed condensation, highlighting the versatility of acrylonitrile derivatives in accommodating electron-withdrawing substituents .
  • Key Difference : The nitro group may enhance oxidative stress in cancer cells, though this is speculative without direct bioactivity data for this compound.

Key Observations :

  • Substituent Effects : Electron-donating groups (e.g., methoxy, methyl) enhance lipophilicity and target binding, as seen in Compound 15’s anticancer potency .
  • Isomerism : E-isomers generally show higher enzymatic inhibition due to favorable planar conformations, while Z-isomers may exhibit steric hindrance .
Computational and Mechanistic Insights
  • 3D-QSAR Studies : For benzothiazole acrylonitriles, bulky substituents at the aryl group improve JNK3 kinase inhibition, suggesting that the o-tolyl group in the target compound may offer similar advantages .
  • Density Functional Theory (DFT) : Computational models highlight the role of exact exchange in predicting stability and reactivity, which could guide optimization of acrylonitrile derivatives .

Biological Activity

(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its structural components include a thiazole ring, a benzo[d][1,3]dioxole moiety, and an acrylonitrile backbone, which suggest diverse biological interactions and applications.

Chemical Structure

The compound can be represented as follows:

C19H16N2O3S\text{C}_{19}\text{H}_{16}\text{N}_{2}\text{O}_{3}\text{S}

This structure is characterized by multiple functional groups that may enhance its reactivity and biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies, including:

  • Multicomponent Reactions (MCRs) : These reactions allow for the simultaneous formation of multiple bonds, enhancing efficiency and reducing by-products.
  • Traditional Organic Synthesis : Utilizing established synthetic pathways to construct the compound stepwise.

Anticancer Properties

Research indicates that compounds with similar structural features to this compound exhibit significant anticancer activities. For instance:

  • In Vitro Studies : Preliminary studies suggest notable cytotoxicity against various cancer cell lines. Compounds with thiazole and dibromo-substituted phenyl groups often correlate with enhanced biological efficacy .
Cell LineIC50 (µM)Activity Level
HL-600.0244High
NCI-H5220.0866Moderate
COLO 2050.938Moderate
MDA-MB-4680.0866High

The mechanism of action for this compound may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as acetylcholinesterase, which is crucial in various neurodegenerative diseases.

Case Studies

Case Study 1: Antitumor Activity
A study evaluated the activity of various acrylonitrile derivatives against a panel of approximately 60 human tumor cell lines. The results indicated that structurally similar compounds demonstrated significant growth inhibition, suggesting that this compound could possess similar properties .

Case Study 2: Acetylcholinesterase Inhibition
Another investigation focused on compounds containing thiazole rings and their ability to inhibit acetylcholinesterase activity. The study found that certain derivatives exhibited promising inhibitory effects, indicating potential therapeutic applications for conditions like Alzheimer’s disease .

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